molecular formula C13H10N2O5 B8572107 1-(Benzyloxy)-2,3-dinitrobenzene CAS No. 103080-31-5

1-(Benzyloxy)-2,3-dinitrobenzene

Cat. No.: B8572107
CAS No.: 103080-31-5
M. Wt: 274.23 g/mol
InChI Key: YTZCFHCTJSGSCD-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,3-dinitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅) at position 1 and two nitro groups (-NO₂) at positions 2 and 3. For example, 2-(Benzyloxy)-1-bromo-3-nitrobenzene (CAS 688363-79-3) shares a benzyloxy-nitrobenzene scaffold and is utilized in research and industrial synthesis, suggesting that this compound may serve as a versatile intermediate in organic chemistry, particularly in the development of pharmaceuticals or agrochemicals .

Properties

CAS No.

103080-31-5

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

1,2-dinitro-3-phenylmethoxybenzene

InChI

InChI=1S/C13H10N2O5/c16-14(17)11-7-4-8-12(13(11)15(18)19)20-9-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

YTZCFHCTJSGSCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs: Benzyloxy-Nitro Derivatives

The closest analogs include:

  • 2-(Benzyloxy)-1-bromo-3-nitrobenzene: This compound features a bromine atom at position 1, a nitro group at position 3, and a benzyloxy group at position 2. Its molecular formula (C₁₃H₁₀BrNO₃) and molecular weight (308.13 g/mol) highlight the steric and electronic effects of substituent positioning. The bromine atom enhances reactivity in cross-coupling reactions, whereas the nitro group directs electrophilic substitution. In contrast, 1-(Benzyloxy)-2,3-dinitrobenzene lacks bromine but has dual nitro groups, which may increase electron-withdrawing effects and reduce solubility in polar solvents .
  • 4-(Benzyloxy)-2,3-difluorobenzaldehyde : This compound substitutes fluorine atoms at positions 2 and 3 and includes an aldehyde group at position 4. Fluorine’s electronegativity significantly alters the ring’s electronic properties compared to nitro groups, making it less reactive toward nucleophilic attack but more stable under acidic conditions .
Table 1: Structural Comparison of Benzyloxy-Nitro Derivatives
Compound Molecular Formula Substituents (Positions) Key Properties
This compound C₁₃H₁₀N₂O₅ -OCH₂C₆H₅ (1), -NO₂ (2, 3) High electron-withdrawing; low solubility
2-(Benzyloxy)-1-bromo-3-nitrobenzene C₁₃H₁₀BrNO₃ -Br (1), -OCH₂C₆H₅ (2), -NO₂ (3) Reactive in cross-coupling; moderate stability
4-(Benzyloxy)-2,3-difluorobenzaldehyde C₁₄H₁₀F₂O₂ -OCH₂C₆H₅ (4), -F (2, 3), -CHO (1) Polar; stable under acidic conditions

Dinitrotoluenes: Methyl-Substituted Nitroaromatics

Dinitrotoluenes (DNTs), such as 2,3-DNT and 2,4-DNT, are industrial precursors to toluene diisocyanates. These compounds feature a methyl group (-CH₃) instead of benzyloxy, which reduces steric hindrance and increases volatility. For example:

  • 2,3-Dinitrotoluene (2,3-DNT): This isomer has nitro groups at positions 2 and 3, analogous to this compound. However, the methyl group at position 1 enhances its solubility in nonpolar solvents compared to the bulky benzyloxy group. 2,3-DNT is also more thermally stable due to reduced steric strain .
Table 2: Comparison with Dinitrotoluenes
Compound Molecular Formula Substituents (Positions) Boiling Point (°C) Applications
This compound C₁₃H₁₀N₂O₅ -OCH₂C₆H₅ (1), -NO₂ (2, 3) Not reported Research intermediate
2,3-Dinitrotoluene C₇H₆N₂O₄ -CH₃ (1), -NO₂ (2, 3) 300 (decomposes) Explosives precursor
2,4-Dinitrotoluene C₇H₆N₂O₄ -CH₃ (1), -NO₂ (2, 4) 297 Polymer production

Halogenated Dinitro Compounds

Compounds like 1-(dibromomethyl)-2-(bromomethyl)-4,5-dinitrobenzene (151) and 2,3-bis(bromomethyl)-quinoxaline (156) provide insights into the effects of halogenation. For instance:

  • Compound 151 : This derivative has bromine atoms at positions 1 and 2 and nitro groups at 4 and 5. Its ¹H-NMR spectrum shows deshielded aromatic protons (δ 8.49–7.88 ppm) due to electron-withdrawing nitro groups, while bromomethyl protons resonate at δ 4.56 ppm. The dual bromine atoms make it highly reactive in nucleophilic substitutions, unlike the benzyloxy-nitro compound, which may prioritize electrophilic pathways .
  • Compound 156: A quinoxaline derivative with bromomethyl groups, synthesized in 54% yield via silica gel-assisted grinding. Its ¹H-NMR signals (δ 8.08–4.92 ppm) reflect the electron-deficient quinoxaline core, contrasting with the simpler benzene ring in this compound .

Oxygen-Substituted Aromatics

Compounds like 2-(Benzhydryloxy)-N,N-dimethylethan-1-amine oxide () feature bulkier oxygen-containing substituents. Such comparisons underscore the balance between electronic effects and steric demands in designing functional molecules .

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